

Spectroscopic and Structural Characterization of 1-methyl-1H-indazol-6-amine

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Compound of Interest

Compound Name: 1-methyl-1H-indazol-6-amine

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Document ID: T-GUIDE-MIA-202512 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **1-methyl-1H-indazol-6-amine** (CAS No: 74728-65-7).^{[1][2][3]} As a key building block in medicinal chemistry, particularly in the development of therapeutic agents for oncology and neurological disorders, a thorough understanding of its structural and electronic properties is paramount.^[2] This document presents predicted and reference-based spectroscopic data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to guide researchers in acquiring and interpreting this data.

Chemical Structure and Properties

- IUPAC Name: **1-methyl-1H-indazol-6-amine**^[1]
- Synonyms: 6-Amino-1-methyl-1H-indazole, 1-Methyl-1H-indazol-6-ylamine^{[2][3]}
- Molecular Formula: C₈H₉N₃^{[1][2]}
- Molecular Weight: 147.18 g/mol ^{[1][2]}
- Monoisotopic Mass: 147.079647300 Da^[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **1-methyl-1H-indazol-6-amine**. This data is based on analysis of structurally similar compounds and established spectroscopic principles, as direct experimental spectra are not universally published.

Table 1: Predicted ^1H NMR Data

Solvent: DMSO- d_6 , Spectrometer Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~7.75	s	1H	H-3	Singlet, typical for the C3-H in the indazole ring system.
~7.40	d, $J \approx 8.5$ Hz	1H	H-4	Doublet, coupled to H-5.
~6.70	d, $J \approx 1.5$ Hz	1H	H-7	Doublet with small coupling, meta to the amino group.
~6.55	dd, $J \approx 8.5, 1.5$ Hz	1H	H-5	Doublet of doublets, coupled to H-4 and H-7.
~5.50	br s	2H	-NH ₂	Broad singlet, exchangeable with D ₂ O. Shift is concentration-dependent.
~3.85	s	3H	N-CH ₃	Singlet for the N-methyl group protons.

Table 2: Predicted ^{13}C NMR Data

Solvent: DMSO- d_6 , Spectrometer Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment	Notes
~149.0	C-6	Carbon bearing the amino group, significantly shielded.
~141.0	C-7a	Quaternary carbon at the ring junction.
~133.5	C-3	CH carbon in the pyrazole ring.
~122.0	C-4	Aromatic CH.
~120.5	C-3a	Quaternary carbon at the ring junction.
~110.0	C-5	Aromatic CH, shielded by the adjacent amino group.
~95.0	C-7	Aromatic CH, significantly shielded by the ortho amino group.
~35.0	N-CH ₃	N-methyl carbon.

Table 3: Mass Spectrometry Data

Technique	Parameter	Value	Notes
HRMS (ESI)	[M+H] ⁺ (Calculated)	148.0875	C ₈ H ₁₀ N ₃ ⁺ , high-resolution mass for the protonated molecule. The exact mass of the neutral molecule is 147.0796 Da. [1]
MS (EI)	m/z	147 ([M] ⁺), 132, 105, 78	Predicted fragmentation pattern includes loss of a methyl group ([M-15]) and other common fragments.

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Data

Spectroscopy	Wavenumber (cm ⁻¹) / Wavelength (λ _{max})	Assignment	Notes
IR	3450 - 3300 (two bands)	N-H stretch (primary amine)	Asymmetric and symmetric stretching modes characteristic of a primary amine.[4]
IR	3100 - 3000	C(sp ²)-H stretch (aromatic)	Absorption from C-H bonds on the indazole ring.
IR	2950 - 2850	C(sp ³)-H stretch (aliphatic)	Absorption from the N-methyl group.
IR	1620 - 1580	N-H bend (scissoring) and C=C/C=N stretch	Overlapping region for amine bending and aromatic ring vibrations.
UV-Vis	~240 nm, ~295 nm	π → π* transitions	Expected absorption maxima in a polar solvent like ethanol. The 6-amino group acts as an auxochrome and is expected to cause a bathochromic (red) shift compared to unsubstituted 1-methylindazole.[5]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **1-methyl-1H-indazol-6-amine** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in a 5 mm NMR tube.^[6]
- 1H NMR Acquisition:
 - Tune and shim the spectrometer for optimal magnetic field homogeneity.
 - Acquire a standard one-dimensional proton spectrum using a 30-45° pulse angle.
 - Set a relaxation delay of 2-5 seconds and an acquisition time of 2-4 seconds.
 - Co-add 16 to 64 scans depending on the sample concentration to achieve an adequate signal-to-noise ratio.^[7]
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum to obtain singlets for all carbon signals.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
 - Employ spectral editing techniques like DEPT-135 and DEPT-90 to differentiate between CH, CH_2 , and CH_3 groups.

Mass Spectrometry (MS)

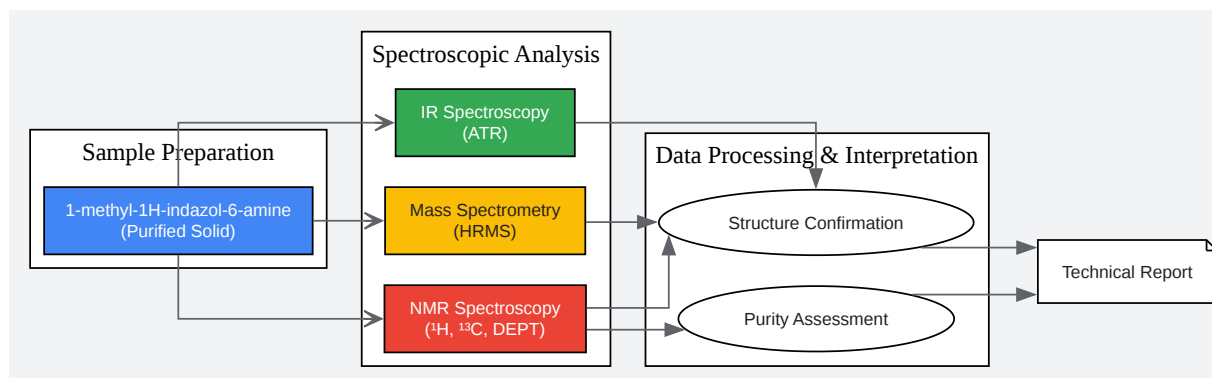
- Sample Preparation (ESI): Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at ~1 mg/mL. Dilute this solution to 1-10 $\mu g/mL$ with a 50:50 mixture of acetonitrile and water, often containing 0.1% formic acid to promote ionization.^[7]
- Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- Data Acquisition: Infuse the sample solution into the source at a flow rate of 5-10 $\mu L/min$. Acquire data in positive ion mode to observe the protonated molecule $[M+H]^+$.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond) and apply pressure to ensure good contact.^{[8][9]} Alternatively, prepare a KBr pellet containing ~1% of the sample.
- **Data Acquisition:**
 - Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
 - Collect the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add 16 to 32 scans at a resolution of 4 cm^{-1} to improve the signal-to-noise ratio.^[9]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized chemical entity like **1-methyl-1H-indazol-6-amine**.



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